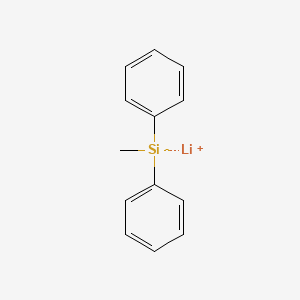
Lithium, (methyldiphenylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, (methyldiphenylsilyl)- is a useful research compound. Its molecular formula is C13H13LiSi and its molecular weight is 204.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium, (methyldiphenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, (methyldiphenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Battery Technology
Lithium-Sulfur Batteries
Lithium, (methyldiphenylsilyl)- plays a significant role in enhancing the performance of lithium-sulfur (Li-S) batteries. These batteries are known for their high energy density, making them ideal for electric vehicles and portable electronics. However, they face challenges such as polysulfide dissolution, which can lead to poor cycling stability and efficiency.
Recent studies have shown that using lithium, (methyldiphenylsilyl)- as an additive in electrolytes can help suppress polysulfide dissolution. This is achieved through a unique solvation mechanism where lithium ions are coordinated with the lithiophilic "head" of the compound, promoting the formation of micelle-like structures. These structures enhance lithium ion transport while preventing polysulfide dissolution, resulting in batteries that exhibit high coulombic efficiency and improved cycling stability .
Electrolyte Development
The incorporation of lithium, (methyldiphenylsilyl)- into non-aqueous electrolytic solutions has been shown to improve the overall performance of lithium-ion batteries. By blending this compound with fluorinated ethers, researchers have developed novel electrolytes that exhibit excellent chemical compatibility with lithium metal. This compatibility is crucial for maintaining high energy densities and long cycle lives in battery systems .
Biomedical Applications
Neuroprotective Properties
Lithium compounds, including lithium, (methyldiphenylsilyl)-, have been studied for their neuroprotective effects, particularly in the treatment of mood disorders and neurodegenerative diseases. Research indicates that lithium can inhibit glycogen synthase kinase-3 and promote brain-derived neurotrophic factor signaling, which enhances neuronal survival and function .
Clinical studies have demonstrated that therapeutic doses of lithium can protect neurons from various insults and improve cognitive functions in animal models of diseases such as Alzheimer's and Parkinson's . The potential for lithium to modulate intracellular signaling pathways suggests its utility in developing treatments for a range of neurological disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zheng et al., 2019 | Lithium-Sulfur Batteries | Demonstrated improved cycling stability using lithium-based additives in electrolytes. |
| Han et al., 2020 | Neuroprotective Effects | Found that lithium compounds enhance neuronal survival pathways against neurodegenerative conditions. |
| PMC7317089 | Electrolyte Development | Showed that novel electrolytes containing lithium compounds prevent polysulfide dissolution in Li-S batteries. |
属性
CAS 编号 |
3839-30-3 |
|---|---|
分子式 |
C13H13LiSi |
分子量 |
204.3 g/mol |
IUPAC 名称 |
lithium;methyl(diphenyl)silanide |
InChI |
InChI=1S/C13H13Si.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q-1;+1 |
InChI 键 |
DDMOXRFQNGCSGV-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si-](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















